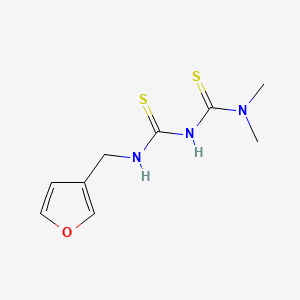![molecular formula C13H9ClN2 B13859328 3-[Chloro(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13859328.png)
3-[Chloro(pyridin-3-yl)methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Chloro(pyridin-3-yl)methyl]benzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a benzonitrile moiety substituted with a chloromethyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Chloro(pyridin-3-yl)methyl]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloropyridine and benzonitrile.
Chloromethylation: The chloromethylation of 3-chloropyridine is achieved using formaldehyde and hydrochloric acid under acidic conditions to form 3-chloromethylpyridine.
Coupling Reaction: The 3-chloromethylpyridine is then coupled with benzonitrile in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Chloro(pyridin-3-yl)methyl]benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or hydroxylated derivatives.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation Products: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction Products: Primary amines derived from the reduction of the nitrile group.
Applications De Recherche Scientifique
3-[Chloro(pyridin-3-yl)methyl]benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-[Chloro(pyridin-3-yl)methyl]benzonitrile depends on its specific application:
Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or interact with neurotransmitter receptors.
Biological Studies: It can serve as a ligand that binds to specific proteins, allowing researchers to study protein-ligand interactions and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[Chloro(pyridin-2-yl)methyl]benzonitrile
- 3-[Chloro(pyridin-4-yl)methyl]benzonitrile
- 3-[Bromo(pyridin-3-yl)methyl]benzonitrile
Uniqueness
3-[Chloro(pyridin-3-yl)methyl]benzonitrile is unique due to the specific positioning of the chloro and nitrile groups, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted synthesis and applications in various fields.
Propriétés
Formule moléculaire |
C13H9ClN2 |
|---|---|
Poids moléculaire |
228.67 g/mol |
Nom IUPAC |
3-[chloro(pyridin-3-yl)methyl]benzonitrile |
InChI |
InChI=1S/C13H9ClN2/c14-13(12-5-2-6-16-9-12)11-4-1-3-10(7-11)8-15/h1-7,9,13H |
Clé InChI |
MGUOOXLZYFPMTM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(C2=CN=CC=C2)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


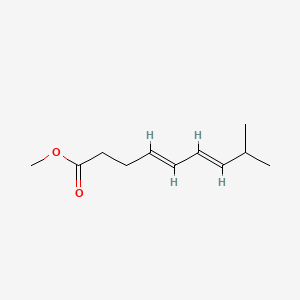
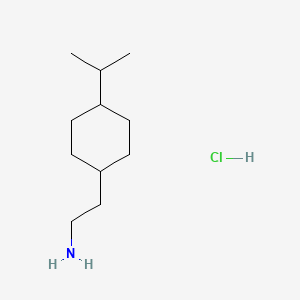
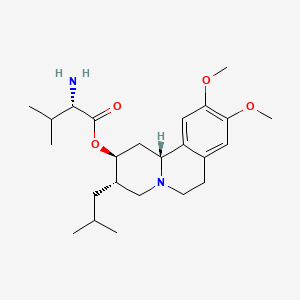

![Tert-butyl 4-chloro-6-[(2-methoxy-2-oxoethoxy)methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13859274.png)
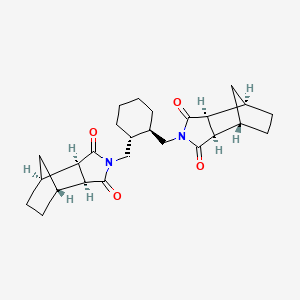

![2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid](/img/structure/B13859291.png)
![tert-butyl N-[3-(2-chlorophenyl)-3-hydroxypropyl]carbamate](/img/structure/B13859299.png)
![2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt](/img/structure/B13859305.png)

![5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13859313.png)

